molecular formula C26H47NO13 B13723914 Mal-PEG11-alcohol

Mal-PEG11-alcohol

Cat. No.: B13723914
M. Wt: 581.6 g/mol
InChI Key: YGHAMIRTLNYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG11-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The maleimide group is known for its ability to react with thiol groups, forming stable thioether bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG11-alcohol is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to one end of a PEG chain and an alcohol group to the other end. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.

    Introduction of Maleimide Group: The tosylated PEG intermediate is then reacted with a maleimide derivative, such as N-(2-aminoethyl)maleimide, to introduce the maleimide group.

    Introduction of Alcohol Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG11-alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, carboxylic acids, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and under mild conditions.

    Addition Reactions: The maleimide-thiol reaction is usually carried out in aqueous media at neutral pH. .

Major Products Formed

Scientific Research Applications

Mal-PEG11-alcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation and labeling of biomolecules, such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Mal-PEG11-alcohol involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, making it a valuable tool for site-specific conjugation and labeling. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, facilitating their use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG11-alcohol is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The presence of both maleimide and alcohol groups allows for versatile chemical modifications and conjugation strategies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C26H47NO13

Molecular Weight

581.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C26H47NO13/c28-4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-3-27-25(29)1-2-26(27)30/h1-2,28H,3-24H2

InChI Key

YGHAMIRTLNYOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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